Peimisine HCl
Overview
Description
Peimisine HCl is a steroidal alkaloid . It is one of the alkaloids in Fritillariae ussuriensis Bulbus . It has been found to inhibit lung acetylcholinesterase (AChE) .
Synthesis Analysis
The synthesis of Peimisine HCl and its derivatives has been studied . The effects of extraction time, temperature, pressure, and ethanol concentration were evaluated in order to develop an optimized Supercritical Fluid Extraction (SFE) method .Molecular Structure Analysis
Peimisine HCl has the molecular formula C27H42ClNO3 . Its molecular weight is 464.1 g/mol . The IUPAC name for Peimisine HCl is (3 S ,3’ R ,3’ aS ,4 aS ,6’ S ,6 aR ,6 bS ,7’ aR ,9 R ,11 aS ,11 bR )-3-hydroxy-3’,6’,10,11 b -tetramethylspiro [1,2,3,4,4 a ,6,6 a ,6 b ,7,8,11,11 a -dodecahydrobenzo [a]fluorene-9,2’-3 a ,4,5,6,7,7 a -hexahydro-3 H -furo [3,2-b]pyridine]-5-one;hydrochloride .Physical And Chemical Properties Analysis
Peimisine HCl has a molecular weight of 464.1 g/mol . Its exact mass is 463.29 . The elemental analysis of Peimisine HCl is C, 69.88; H, 9.12; Cl, 7.64; N, 3.02; O, 10.34 .Scientific Research Applications
Pharmacokinetics and Tissue Distribution
Peimisine HCl's pharmacokinetics, tissue distribution, and excretion have been studied in rats. The compound was found to be slowly distributed and eliminated from rat plasma, showing linear dynamics in a certain dose range. Notably, gender differences were observed in pharmacokinetic parameters. High drug levels in the spleen, kidney, lung, liver, and heart were seen in both male and female rats, while low levels were observed in the uterus, ovary, testis, and brain. Major elimination in male rats occurred via urine excretion (Chen et al., 2015).
Extraction and Enrichment
Optimization studies for the extraction and enrichment of steroidal alkaloids, including peimisine, from bulbs of Fritillaria cirrhosa have been conducted. The study aimed to enhance the content of these alkaloids for their powerful biological activities (Wang et al., 2014).
Hepatic Fibrosis
Peimisine has shown protective effects against hepatic fibrosis induced by carbon tetrachloride in rats. It could lower various serum markers and decrease contents of hydroxyproline and malondialdehyde in liver tissue while increasing superoxide dismutase levels, suggesting anti-fibrotic properties (Yun, 2013).
Acute Lung Injury
Derivatives of peimisine have been studied for their effects on the NF‐κB inflammation pathway in mice with acute lung injury induced by lipopolysaccharide. Certain derivatives showed potential in increasing cell survival rate and reducing inflammatory markers, suggesting a role in treating acute lung injury (Jin et al., 2021).
Developmental Toxicity
Evaluation of peimisine's developmental toxicity was conducted using the system of embryonic stem cells test. The findings indicated that peimisine was non-embryotoxic and did not exhibit developmental neurotoxicity (Zhou et al., 2011).
Structural Revision
Studies have been carried out to revise the structure of peimisine based on 2D-NMR and other spectroscopic methods. This is crucial for understanding its chemical nature and potential applications (Wang, Zhang, & Tang, 1992).
Antiasthmatic Mechanism
Research into peimisine's antiasthmatic mechanism revealed its impact on tracheal smooth muscle contraction. It affected M-receptors and restrained the release of internal calcium, offering insights into its potential use in asthma treatment (Ying-chun, 2009).
Supercritical Fluid Extraction
Studies optimizing supercritical fluid extraction of peimisine from Fritillaria thunbergii Miq were conducted. This method enhances the extraction efficiency and could have applications in the pharmaceutical industry (Ruan et al., 2016).
Safety And Hazards
Future Directions
Research on Peimisine HCl and its derivatives is ongoing . The biosynthesis and biological regulation of Fritillaria isosteroidal alkaloids, including Peimisine HCl, are areas of active research . There is also interest in exploring potential tactics to increase the accumulation of Fritillaria isosteroidal alkaloids based on endophytic fungi .
properties
IUPAC Name |
(3S,3'R,3'aS,4aS,6'S,6aR,6bS,7'aR,9R,11aS,11bR)-3-hydroxy-3',6',10,11b-tetramethylspiro[1,2,3,4,4a,6,6a,6b,7,8,11,11a-dodecahydrobenzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-5-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO3.ClH/c1-14-9-24-25(28-13-14)16(3)27(31-24)8-6-18-19(15(27)2)11-21-20(18)12-23(30)22-10-17(29)5-7-26(21,22)4;/h14,16-18,20-22,24-25,28-29H,5-13H2,1-4H3;1H/t14-,16+,17-,18+,20-,21-,22+,24+,25-,26+,27-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYFGCQMQQGAEY-MCZYSGEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CC(=O)C6CC(CCC6(C5CC4=C3C)C)O)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC(=O)[C@H]6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Peimisine HCl |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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